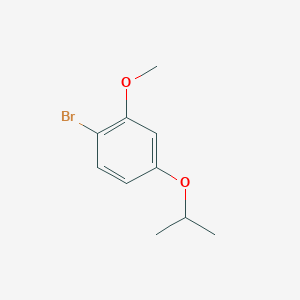

1-Bromo-4-isopropoxy-2-methoxybenzene

Description

Contextual Significance of Substituted Anisole (B1667542) Derivatives in Contemporary Organic Synthesis

Substituted anisole derivatives are of paramount importance in modern organic chemistry due to their role as versatile precursors in the synthesis of a myriad of complex organic molecules. Anisole itself, or methoxybenzene, is a readily available and relatively inexpensive starting material. beilstein-journals.orguni.lu The methoxy (B1213986) group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions, a feature that allows for regioselective functionalization of the aromatic ring. uni.lu This controlled introduction of various functional groups is a cornerstone of synthetic strategy, enabling the construction of intricate molecular frameworks with high precision.

The presence of a methoxy group can also influence the reactivity of other functional groups on the benzene (B151609) ring, offering a level of modulation that is highly sought after in multi-step syntheses. Furthermore, the ether linkage of the methoxy group is generally stable under a wide range of reaction conditions but can be cleaved to reveal a phenol (B47542) group if required, adding another layer of synthetic flexibility. This combination of properties has led to the widespread use of substituted anisoles in the synthesis of natural products, pharmaceuticals, and functional materials. google.com

Role of 1-Bromo-4-isopropoxy-2-methoxybenzene as a Key Synthetic Intermediate

Within the diverse family of substituted anisoles, this compound has emerged as a particularly valuable synthetic intermediate. This trisubstituted benzene derivative possesses a unique combination of functional groups that offer multiple avenues for chemical modification. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

The presence of two different alkoxy groups, a methoxy and an isopropoxy group, at specific positions on the aromatic ring provides opportunities for selective dealkylation, leading to the formation of corresponding phenolic compounds. This differential reactivity is a key advantage in the synthesis of complex polyphenolic natural products and their analogues. For instance, this compound has been utilized as a key building block in the synthesis of diarylheptanoids, a class of natural products with interesting biological activities. beilstein-journals.org The strategic placement of the bromo, isopropoxy, and methoxy groups allows for a stepwise and controlled elaboration of the molecular structure, highlighting its significance as a linchpin in sophisticated synthetic endeavors.

Scope and Research Objectives for Advanced Studies of this compound

While the utility of this compound as a synthetic intermediate is established, there remains considerable scope for advanced studies to further unlock its potential. Future research could focus on several key areas. A primary objective would be the development of more efficient and sustainable synthetic routes to this compound, potentially exploring novel catalytic systems or flow chemistry approaches to improve yields and reduce environmental impact.

A deeper investigation into the reactivity of this compound is also warranted. This includes a more comprehensive exploration of its participation in a wider range of cross-coupling reactions and a systematic study of the selective cleavage of its two distinct ether linkages under various conditions. Such studies would provide a more detailed roadmap for its application in the synthesis of a broader array of target molecules.

Furthermore, a significant research objective should be the application of this intermediate in the total synthesis of novel and biologically active natural products and their analogues. By leveraging the unique substitution pattern of this compound, synthetic chemists can aim to construct complex molecular architectures that are otherwise difficult to access. Additionally, exploring its use in the development of new functional materials, such as organic light-emitting diodes (OLEDs) or molecular sensors, could open up new and exciting avenues of research. The insights gained from these advanced studies will undoubtedly solidify the position of this compound as a valuable tool in the arsenal (B13267) of the modern organic chemist.

Detailed Research Findings

Chemical Properties and Synthesis of this compound

This compound is a polysubstituted aromatic compound with the chemical formula C₁₀H₁₃BrO₂. chemicalbook.comachemblock.com It is also referenced under the CAS numbers 176391-61-0 and 138505-27-8. chemicalbook.comachemblock.com The molecule features a benzene ring substituted with a bromine atom, an isopropoxy group, and a methoxy group.

The synthesis of this compound typically involves a multi-step sequence starting from more readily available precursors. A common strategy involves the functionalization of a substituted anisole or phenol. For instance, a plausible synthetic route could involve the bromination of an isopropoxymethoxybenzene derivative or the etherification of a brominated methoxyphenol. One documented synthesis involves the alkoxylation of a corresponding brominated phenol with 2-propanol. beilstein-journals.org

The reactivity of this compound is largely dictated by its functional groups. The bromine atom is susceptible to a variety of transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position. The alkoxy groups, being electron-donating, activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to them. However, the steric hindrance from the existing substituents can influence the regioselectivity of such reactions. The ether linkages of the methoxy and isopropoxy groups are generally stable but can be cleaved under specific conditions to yield the corresponding phenols.

Below are interactive data tables summarizing the key chemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO₂ | chemicalbook.comachemblock.com |

| Molecular Weight | 245.11 g/mol | chemicalbook.com |

| CAS Number | 176391-61-0, 138505-27-8 | chemicalbook.comachemblock.com |

| Appearance | Colorless to pale yellow liquid or solid | evitachem.com |

| Melting Point | ~52-57 °C | evitachem.com |

Table 2: Spectroscopic Data for a Structurally Similar Compound, 4-iso-Propoxyanisole

| Spectroscopy | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ = 6.84 (d, J = 9.2 Hz, 2H), 6.81 (d, J = 9.2 Hz, 2H), 4.44-4.37 (m, 1H), 3.76 (s, 3H), 1.30 (d, J = 6.0 Hz, 6H) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 153.9, 151.9, 117.5, 114.7, 71.0, 55.7, 22.1 | rsc.org |

Note: The presence of the bromine atom in this compound would be expected to cause shifts in the NMR signals compared to 4-iso-propoxyanisole, particularly for the aromatic protons and carbons.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methoxy-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-7(2)13-8-4-5-9(11)10(6-8)12-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERKTUFRISJBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 Bromo 4 Isopropoxy 2 Methoxybenzene

Cross-Coupling Reactions

The presence of a bromine atom makes 1-Bromo-4-isopropoxy-2-methoxybenzene an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are frequently used to facilitate coupling reactions with this compound. evitachem.com The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, is a notable example. Aryl boronic acids react with this compound in the presence of a palladium catalyst and a base to yield biaryl products. These reactions are crucial for synthesizing more complex molecules from this starting material.

Detailed findings for a Suzuki-Miyaura coupling reaction are presented below:

Table 1: Suzuki-Miyaura Coupling of this compound

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dtbpf)Cl₂ | NaOtBu | THF | 75–86 |

While specific examples for Stille coupling involving this compound are not detailed in the reviewed literature, the compound's reactivity profile suggests it would be a viable substrate in such transformations.

Beyond palladium, other transition metal catalysts can be employed. For instance, the synthesis of this compound can itself be achieved via a transition metal-catalyzed C–O coupling reaction between 4-bromo-2-methoxyphenol (B1221611) and isopropyl bromide, utilizing a Pd(OAc)₂/XPhos catalytic system. evitachem.com This demonstrates the utility of such catalytic methods in both forming and derivatizing the compound. evitachem.com

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the aromatic ring can act as a leaving group, allowing it to be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. evitachem.com Common nucleophiles for this transformation include amines, thiols, and alkoxides, often facilitated by the presence of a base. evitachem.com Under specific conditions, the alkoxy groups (isopropoxy and methoxy) could also potentially be replaced by other nucleophiles. The analogous compound 4-Bromo-2-iodo-1-methoxybenzene is noted to be more reactive in these substitutions because iodine is a better leaving group than bromine.

Electrophilic Aromatic Substitution Reactions (Focus on further derivatization)

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the methoxy (B1213986) and isopropoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. In this molecule, the positions ortho to the alkoxy groups (C3 and C5) are the most probable sites for substitution. Common electrophilic substitution reactions include nitration (using nitric acid), sulfonation (using sulfuric acid), and further halogenation. This allows for the introduction of additional functional groups onto the aromatic core, enabling further derivatization.

Halogen-Metal Exchange Reactions and Organometallic Intermediates

The carbon-bromine bond can be converted into a carbon-metal bond through a halogen-metal exchange reaction. This typically involves reacting the aryl bromide with a strong organometallic base, such as n-butyllithium (n-BuLi) or a Grignard reagent like isopropyl magnesium chloride (iPrMgCl). evitachem.com This process generates a highly reactive organolithium or organomagnesium intermediate. evitachem.com These organometallic intermediates can then be treated with various electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce a wide array of functional groups onto the aromatic ring.

A relevant example is the metalation of 1,4-dibromo-2-fluorobenzene (B72686) with iPrMgCl, followed by quenching with dimethylformamide (DMF) to introduce an aldehyde group. This highlights a pathway for creating organometallic intermediates that are key for subsequent synthetic steps.

Table 2: Halogen-Metal Exchange and Formylation Example

| Starting Material | Reagents | Intermediate | Yield (%) | Reference |

|---|---|---|---|---|

| 1,4-Dibromo-2-fluorobenzene | 1. iPrMgCl in THF (0–5°C) 2. DMF | 2-Fluoro-4-bromobenzaldehyde | 74 |

Oxidation and Reduction Pathways of the Aromatic Core and Substituents

This compound can undergo both oxidation and reduction under specific reaction conditions. evitachem.com

Oxidation: The aromatic ring can be oxidized, potentially forming quinone-like structures, although this often requires harsh conditions. Common oxidizing agents like potassium permanganate (B83412) can be used for such transformations.

Reduction: The compound can be reduced to yield dehalogenated products, effectively replacing the bromine atom with a hydrogen atom. Powerful reducing agents such as lithium aluminum hydride are typically employed for this purpose.

These pathways offer additional routes for modifying the core structure of the molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-bromo-4-isopropoxy-2-methoxybenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide unambiguous structural confirmation.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display a complex splitting pattern due to the three different substituents on the benzene (B151609) ring. The proton ortho to the methoxy (B1213986) group and meta to the bromine and isopropoxy groups is expected to appear at a distinct chemical shift compared to the other two aromatic protons.

The isopropoxy group would be characterized by a septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃). The methoxy group would present as a singlet.

In the ¹³C NMR spectrum, the number of signals would correspond to the number of chemically non-equivalent carbon atoms. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons bearing the isopropoxy and methoxy groups would show characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 160 |

| Methoxy (-OCH₃) | ~3.8 | ~56 |

| Isopropoxy (-OCH(CH₃)₂) - CH | ~4.5 | ~70 |

| Isopropoxy (-OCH(CH₃)₂) - CH₃ | ~1.3 | ~22 |

| C-Br | - | ~115 |

| C-O (methoxy) | - | ~158 |

| C-O (isopropoxy) | - | ~150 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the methine proton of the isopropoxy group and the methyl protons of the same group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. For example, HMBC would show correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached, as well as the adjacent aromatic carbons. It would also be instrumental in confirming the substitution pattern on the benzene ring by showing correlations between the aromatic protons and the substituted aromatic carbons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the C-Br stretching, aromatic C-H stretching and bending, and C-O stretching vibrations of the ether linkages.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C | Aromatic Ring Stretching | 1600 - 1450 |

| C-O | Ether Stretching | 1250 - 1000 |

| C-Br | Stretching | 600 - 500 |

The presence of these characteristic absorption bands would serve to confirm the presence of the respective functional groups within the molecular structure.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

While no experimental crystal structure for this compound is publicly available, predictions about its solid-state behavior can be made based on the principles of crystal engineering and the known structures of similar halogenated aromatic compounds.

The bromine atom is expected to have a significant influence on the supramolecular architecture of the crystal. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is a well-documented phenomenon in the solid state of organohalogen compounds. rsc.org It is plausible that the bromine atom in this compound could participate in halogen bonds with oxygen atoms of the methoxy or isopropoxy groups of neighboring molecules, or with the aromatic π-system. The presence and nature of these halogen bonds would be a key determinant of the crystal packing motif. rsc.org In halogenated aromatic molecules, C-H···Br interactions and π-π stacking are also common driving forces in the formation of the crystal lattice. rsc.org The interplay of these various intermolecular forces would ultimately define the three-dimensional arrangement of the molecules in the solid state.

Computational and Theoretical Investigations of 1 Bromo 4 Isopropoxy 2 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic electronic properties of a molecule. For 1-Bromo-4-isopropoxy-2-methoxybenzene, these methods provide insight into its reactivity and kinetic stability by analyzing its molecular orbitals and charge distribution.

For this compound, the electron-donating nature of the methoxy (B1213986) and isopropoxy substituents significantly influences the FMOs. These alkoxy groups raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted benzene (B151609). The bromine atom, while deactivating due to its inductive effect, also contributes to the orbital energies. Computational models, such as those using Density Functional Theory (DFT), can predict these energy levels with high accuracy.

Table 1: Hypothetical FMO Energies for this compound This table presents plausible energy values calculated using a DFT method like B3LYP/6-31G(d) to illustrate the electronic properties.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital; region of high electron density, susceptible to electrophilic attack. |

| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital; region of electron deficiency, can accept electrons from a nucleophile. |

| HOMO-LUMO Gap | 4.90 | Energy difference indicating the molecule's kinetic stability and resistance to electronic excitation. |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its reactivity and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) analysis and the generation of Molecular Electrostatic Potential (MEP) maps are used to visualize and quantify charge distribution. walisongo.ac.id NBO analysis provides partial atomic charges, offering a numerical representation of local electron richness or poverty. walisongo.ac.id

The MEP map provides a visual guide to the electrostatic potential on the molecule's surface. In this compound, regions of negative electrostatic potential (typically colored red) are expected around the highly electronegative oxygen atoms of the alkoxy groups, indicating these are sites prone to attack by electrophiles. Regions of positive potential (colored blue) are associated with the hydrogen atoms of the alkyl groups. The aromatic ring itself will display a nuanced potential surface, influenced by the competing inductive and resonance effects of its three substituents.

Table 2: Hypothetical NBO Partial Charges for Key Atoms in this compound These values represent a plausible charge distribution based on the known effects of the substituents.

| Atom | Position | Hypothetical Partial Charge (a.u.) | Rationale |

| Br | C1 | -0.045 | Electronegative, but resonance effects can slightly alter its charge. |

| O (methoxy) | C2 | -0.550 | Highly electronegative, resulting in a significant partial negative charge. |

| C (ring) | C3 | -0.150 | Electron-rich due to the ortho-donating effect of the methoxy group. |

| O (isopropoxy) | C4 | -0.565 | Highly electronegative, attracting significant electron density. |

| C (ring) | C5 | -0.165 | Electron-rich due to the ortho-donating effect of the isopropoxy group. |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. By modeling the potential energy surface of a reaction, key features like transition states can be identified and characterized.

A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration between reactants and products. Computational analysis can determine the geometry and energy of these states. For reactions involving this compound, such as electrophilic aromatic substitution, the transition state would be a high-energy intermediate known as an arenium ion or Wheland intermediate. nih.gov The stability of this intermediate is a crucial factor in determining the reaction rate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. nih.gov

When a substituted benzene ring undergoes further substitution, the position of the new substituent is dictated by the electronic and steric effects of the groups already present. Computational methods can predict this regioselectivity by comparing the activation energies for substitution at each possible position. nih.gov

In this compound, the available positions for electrophilic attack are C3, C5, and C6.

The methoxy group at C2 is strongly activating and directs ortho (to C3) and para (to C5).

The isopropoxy group at C4 is also strongly activating and directs ortho (to C3 and C5).

The bromo group at C1 is deactivating but directs ortho (to C6) and para (to C4, which is blocked).

The combined powerful activating effects of the two alkoxy groups will overwhelmingly direct the electrophile to positions C3 and C5. Steric hindrance from the bulky isopropoxy group and the adjacent methoxy group may influence the final product ratio. By calculating the energy of the arenium ion intermediate for attack at each position, a prediction can be made. The pathway with the lowest activation energy corresponds to the most stable intermediate and will be the major product. nih.gov

Table 3: Hypothetical Activation Energies for Electrophilic Bromination This table illustrates how computational results can predict reaction outcomes. Lower energy indicates a more favorable reaction pathway.

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| C3 | 16.5 | Minor Product (steric hindrance from two adjacent groups) |

| C5 | 14.2 | Major Product (highly activated by both alkoxy groups) |

| C6 | 21.0 | Negligible Product (adjacent to deactivating bromo group) |

Conformational Analysis of Alkoxy Substituents

The flexibility of the methoxy and isopropoxy substituents means that this compound can exist in several different conformations, or rotamers. Conformational analysis involves calculating the relative energies of these different spatial arrangements to identify the most stable (lowest energy) conformer. sapub.org

The stability is primarily governed by steric hindrance. sapub.org The orientation of the methyl group of the methoxy substituent and the two methyl groups of the isopropoxy substituent relative to the plane of the benzene ring and adjacent substituents (the bromine atom) is critical. The most stable conformation will be one that minimizes repulsive 1,3-diaxial-like interactions between the alkyl portions of the alkoxy groups and the neighboring atoms on the ring. sapub.org For instance, the C-O-C bond angles will adjust, and rotation around the Ar-O bonds will occur to place the bulky methyl groups in positions that minimize steric clash. Computational models can map this rotational energy landscape to find the global energy minimum.

Table 4: Hypothetical Relative Energies of Different Conformers Illustrates the energy differences between possible spatial arrangements of the isopropoxy group.

| Conformer Description | Relative Energy (kcal/mol) | Stability |

| Isopropyl C-H bond planar with ring, pointing away from C3 | 0.00 | Most Stable (Global Minimum) |

| Isopropyl C-H bond perpendicular to ring | +1.8 | Less Stable |

| Isopropyl C-H bond planar with ring, pointing toward C3 | +2.5 | Least Stable (High Steric Hindrance) |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

These predictions are typically grounded in quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and widely used method. researchgate.netacs.org DFT calculations, often employing hybrid functionals like B3LYP, can determine the optimized molecular geometry and predict vibrational frequencies, which correspond to the absorption bands in an IR spectrum. researchgate.netacs.org For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the magnetic shielding tensors of nuclei, which are then converted into chemical shifts. researchgate.netrsc.orgimist.ma The accuracy of these predictions is dependent on the chosen level of theory and the basis set used in the calculations. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the molecule's electronic environment. For substituted benzenes, the chemical shifts of the aromatic protons and carbons are influenced by the electronic effects (both inductive and resonance) of the substituents—in this case, the bromo, isopropoxy, and methoxy groups.

¹H NMR: The protons on the aromatic ring would be expected to appear in the aromatic region of the spectrum (typically 6.0-8.0 ppm). Their precise chemical shifts and splitting patterns (multiplicity) would be determined by their position relative to the three different substituents and the coupling constants between them. The protons of the isopropoxy group—a methine (CH) and two methyl (CH₃) groups—and the protons of the methoxy group (CH₃) would appear in the aliphatic region of the spectrum, with their shifts influenced by the adjacent oxygen atom.

¹³C NMR: The carbon atoms of the benzene ring would show distinct signals based on their substitution pattern. The carbon atom bonded to the bromine (C-Br) would be influenced by the heavy atom effect, while the carbons bonded to the oxygen atoms of the alkoxy groups (C-O) would be significantly deshielded, appearing at higher chemical shifts. The chemical shifts of the ipso, ortho, meta, and para positions relative to each substituent can be estimated using established substituent chemical shift (SCS) increments or more accurately calculated via methods like GIAO. sci-hub.seresearchgate.net

Below are illustrative tables for the type of data that would be generated from a computational study.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: No specific computational data for this compound was found in the searched literature. This table is for illustrative purposes only.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | |||

| Aromatic-H | |||

| Aromatic-H | |||

| Isopropoxy-CH | |||

| Isopropoxy-CH₃ | |||

| Methoxy-CH₃ |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: No specific computational data for this compound was found in the searched literature. This table is for illustrative purposes only.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | |

| Aromatic C-OCH₃ | |

| Aromatic C-O(iPr) | |

| Aromatic C-H | |

| Aromatic C-H | |

| Aromatic C-H | |

| Isopropoxy CH | |

| Isopropoxy CH₃ | |

| Methoxy CH₃ |

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectroscopy predicts the vibrational modes of a molecule. The resulting spectrum can be used to identify the presence of specific functional groups. For this compound, key predicted absorptions would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropoxy and methoxy groups would be observed just below 3000 cm⁻¹.

C-O stretching: The C-O stretching vibrations from the ether linkages are expected to produce strong bands in the fingerprint region, typically between 1260 and 1050 cm⁻¹. youtube.com Phenols and aromatic ethers show characteristic absorptions in this area. okstate.edupressbooks.publibretexts.org

Aromatic C=C stretching: These vibrations within the benzene ring usually result in several bands in the 1600-1450 cm⁻¹ region.

C-H bending: Out-of-plane (OOP) C-H bending vibrations for the substituted benzene ring can be indicative of the substitution pattern and typically appear between 900 and 675 cm⁻¹.

C-Br stretching: The vibration associated with the carbon-bromine bond would be expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

DFT calculations can provide the specific frequencies and intensities of these vibrational modes, allowing for a direct comparison with experimental IR data. wiley.comacs.org

Table 3: Predicted Principal IR Absorption Bands for this compound (Note: No specific computational data for this compound was found in the searched literature. This table is for illustrative purposes only.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| Aromatic C-H stretch | ||

| Aliphatic C-H stretch | ||

| Aromatic C=C stretch | ||

| C-O stretch (Aromatic-Ether) | ||

| C-H bend (OOP) | ||

| C-Br stretch |

Applications of 1 Bromo 4 Isopropoxy 2 Methoxybenzene in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Architectures

In the field of organic synthesis, 1-Bromo-4-isopropoxy-2-methoxybenzene serves as a crucial intermediate for the construction of more complex molecules. evitachem.com Its utility stems from the distinct reactivity of its functional groups, which can be addressed in a stepwise fashion to build sophisticated molecular frameworks.

The key structural features that make it a valuable building block include:

The Bromine Atom : This halogen provides a reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for creating complex molecular structures. The bromine can also be converted into an organometallic reagent, for instance, through a halogen-metal exchange.

Alkoxy Groups (Isopropoxy and Methoxy) : These groups are electron-donating and influence the reactivity of the aromatic ring, directing further substitutions to specific positions (regioselectivity). They also modify the solubility and electronic properties of the parent molecule and any subsequent derivatives.

The presence of these three distinct groups allows chemists to employ orthogonal synthesis strategies, where each site can be reacted selectively without affecting the others, enabling the efficient assembly of intricate target molecules, including those for pharmaceutical and agrochemical research.

Precursor in Materials Chemistry Research

The unique electronic and structural characteristics of this compound make it a point of interest in materials science for the development of specialty chemicals and advanced materials. evitachem.com

Halogenated organic compounds are integral to the design of modern electronic materials. The strategic incorporation of halogens can fine-tune the electronic energy levels (HOMO/LUMO), influence molecular packing in the solid state, and enhance the performance and stability of organic electronic devices.

As a precursor, this compound can be used to synthesize a variety of halogenated derivatives. The existing bromine atom can be substituted, or additional halogen atoms can be introduced onto the aromatic ring through electrophilic halogenation. These derivatives are of interest in research areas such as:

Organic Photovoltaics (OPVs) : Modifying the structure can alter the absorption spectrum and charge transport properties of materials used in the active layer of solar cells.

Organic Thin-Film Transistors (OTFTs) : The molecular structure of the semiconductor material is critical for charge carrier mobility, and halogenation is a known strategy to improve performance.

Energy Storage Devices : Functional organic molecules are being explored as redox-active components in next-generation batteries and supercapacitors.

Below is a table of potential transformations to create advanced halogenated derivatives from the parent compound.

Table 1: Potential Synthetic Transformations for Electronic Materials Precursors

| Starting Material | Reagent/Reaction Type | Potential Product | Application Area |

|---|---|---|---|

| This compound | N-Chlorosuccinimide (NCS) | Chloro-bromo-isopropoxy-methoxybenzene derivative | Fine-tuning electronic properties |

| This compound | N-Iodosuccinimide (NIS) | Iodo-bromo-isopropoxy-methoxybenzene derivative | Precursor for further cross-coupling |

| This compound | Suzuki Coupling with boronic acid | Biphenyl derivative | Organic semiconductor core |

| This compound | Buchwald-Hartwig Amination | Arylamine derivative | Hole-transport material |

The development of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) relies on building blocks (monomers) that have specific, directional reactive sites. The structure of this compound, with its well-defined substitution pattern, makes it a candidate for designing such monomers. The bromo-substituent is a prime reactive handle for forming the strong, covalent bonds needed to construct these robust and porous networks, which have applications in gas storage, catalysis, and separation.

Advanced Synthetic Methodologies Development

The compound is also utilized in the fundamental development of new and improved chemical reactions.

Regioselectivity—the control of where a chemical reaction occurs on a molecule with multiple potential sites—is a central challenge in organic chemistry. nih.gov this compound is an excellent substrate for exploring such strategies. The benzene (B151609) ring has two available positions for further substitution, and the electronic properties of the methoxy (B1213986) and isopropoxy groups, combined with the deactivating effect of the bromine, create a non-uniform electronic landscape.

Research in this area focuses on developing conditions (catalysts, reagents, temperature) that can selectively target one specific position on the ring for functionalization, for example, in electrophilic aromatic substitution reactions like nitration or acylation. Success in controlling the regioselectivity of such reactions is crucial for synthesizing pure, single-isomer products, avoiding costly and difficult separation processes. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Bromo-4-isopropoxy-2-methoxybenzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling, hydrogenation, and purification via column chromatography. For example, a derivative was synthesized by reacting 2-bromo-5-isopropoxy-4-methoxybenzaldehyde with a pre-formed Wittig reagent in tetrahydrofuran (THF), followed by hydrogenation using Pd/C in methanol. Purification via medium-pressure liquid chromatography (MPLC) yielded the final product with >95% purity . Key parameters include solvent choice (e.g., dry MeCN for phosphonium salt formation), catalyst loading (e.g., Pd/C at 5-10%), and reaction time (12-24 hours for hydrogenation).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and electronic environments (e.g., methoxy at δ 3.8-4.0 ppm, isopropoxy splitting patterns).

- X-ray Crystallography : SHELX software refines crystal structures by analyzing diffraction data, resolving bond lengths/angles (e.g., C-Br bond ~1.89 Å) . ORTEP-III generates thermal ellipsoid diagrams to visualize molecular geometry .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 259.04 for CHBrO).

Q. How do substituents (bromine, isopropoxy, methoxy) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Directing Effects : Methoxy (electron-donating, -OCH) activates the ring, directing EAS to the para position relative to itself. Bromine (electron-withdrawing, -Br) deactivates the ring, favoring meta substitution. Competitive directing requires computational modeling (e.g., DFT) to predict dominant pathways .

- Experimental Validation : Nitration or halogenation reactions monitored by TLC (R values) and HPLC can identify major products. For example, bromination at the meta position to -OCH is observed in derivatives .

Advanced Research Questions

Q. How can contradictions in regioselectivity data during functionalization be resolved?

- Methodological Answer : Divergent reactivity may arise from solvent polarity, temperature, or competing directing groups. To resolve contradictions:

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 0°C vs. reflux) and analyze products via H NMR coupling constants.

- Computational Modeling : Use Gaussian or ORCA to calculate transition state energies for competing pathways .

- Isolation of Intermediates : Trapping intermediates (e.g., using low-temperature quenching) identifies kinetic products .

Q. What challenges arise in X-ray crystallography of this compound derivatives, and how are they addressed?

- Methodological Answer :

- Crystal Twinning : Common in brominated aromatics; use SHELXD for twin-law detection and refinement .

- Disorder in Isopropoxy Groups : Apply restraints in SHELXL to model rotational disorder (e.g., ISOR commands) .

- Data Collection : High-resolution (<1.0 Å) synchrotron data improves electron density maps for bulky substituents .

Q. How can computational retrosynthetic tools design novel derivatives of this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by mining reaction databases:

- One-Step Modifications : Substituent replacement (e.g., -Br → -CN via nucleophilic substitution) using SN2 conditions (KCN, DMF, 80°C) .

- Limitations : Predictions may ignore steric hindrance from isopropoxy groups; experimental validation via small-scale trials is critical.

Q. What strategies optimize enantioselectivity in asymmetric catalysis involving this compound?

- Methodological Answer :

- Chiral Ligands : Use (R)-BINAP with Pd(0) for Suzuki-Miyaura couplings, achieving ee >90% (monitored by chiral HPLC) .

- Solvent Effects : Polar aprotic solvents (e.g., DME) enhance ligand-metal coordination, improving stereochemical outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.